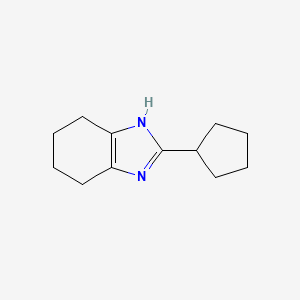
2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole
Descripción general
Descripción
2-Cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole (2-Cyclo-THBI) is a synthetic compound that has been studied in recent years for its potential applications in scientific research. It has been used in lab experiments to study its biochemical and physiological effects and to explore its potential for use in drug development.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A series of benzimidazoles, including derivatives with cyclopentyl moieties, were synthesized to explore their antimicrobial properties. The compounds exhibited broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antimycotic activity against Candida albicans. The structure-activity relationships indicated that the presence of the cyclopentyl group contributed to the antimicrobial efficacy of these compounds (Oren et al., 1999).
Anticancer and Proapoptotic Activity
Polybrominated benzimidazole derivatives, including those related to the tetrahydro-1H-benzimidazole structure, were synthesized and evaluated for their potential as protein kinase CK2 inhibitors with anticancer and proapoptotic activities. These compounds demonstrated significant cytotoxicity against human cancer cell lines and promoted proapoptotic effects, suggesting their potential as therapeutic agents in cancer treatment (Łukowska-Chojnacka et al., 2016).
Quantum-Chemical Insights
The study of tetrahalogenated 1H-benzimidazoles, including analogs of tetrahydro-1H-benzimidazole, provided quantum-chemical insights into their structure-reactivity relationships. The analysis revealed how variations in halogenation affect the weak interaction patterns, crystal packing, and chemical reactivity of these compounds, which could have implications for their biological activity and drug design (Latosinska et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Benzimidazole derivatives, including those structurally related to 2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole, were investigated for their inhibitory effects on various enzymes such as acetylcholinesterase, monoamine oxidases, and cyclooxygenases. These studies aimed to identify potential multi-action therapeutic agents for treating inflammatory diseases and other conditions (Can et al., 2017).
Mecanismo De Acción
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds has been widely studied and is known to exhibit a broad range of biological activities. Some benzimidazoles have been used as pharmaceuticals, including antiparasitic drugs .
Target of Action
Benzimidazoles often interact with beta-tubulin, inhibiting its polymerization into microtubules . This disrupts cellular processes, including cell division.
Mode of Action
By binding to beta-tubulin, benzimidazoles prevent the formation of microtubules, structures necessary for cell division and other important cellular functions .
Biochemical Pathways
The disruption of microtubule formation affects many biochemical pathways. For instance, it can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of benzimidazoles can vary widely depending on their specific chemical structure. Some are well-absorbed and widely distributed throughout the body, while others are not .
Result of Action
The ultimate effect of benzimidazoles on cells is often cell death due to the disruption of vital cellular processes .
Action Environment
The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h9H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVCALJSWLYXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC3=C(N2)CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-4,5,6,7-tetrahydro-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




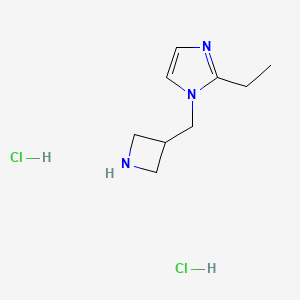
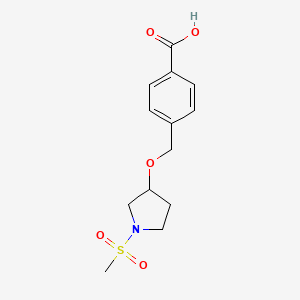
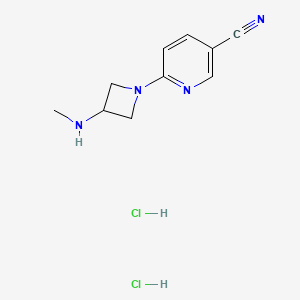
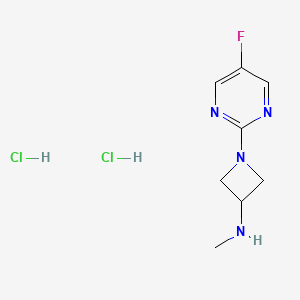
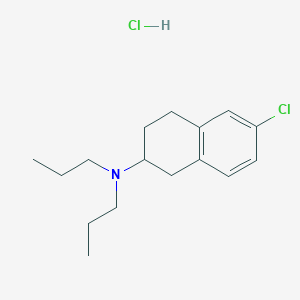
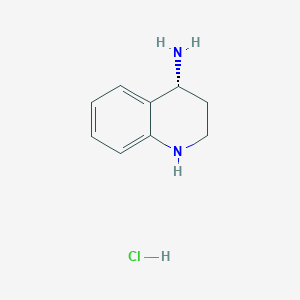

![1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride](/img/structure/B1473201.png)
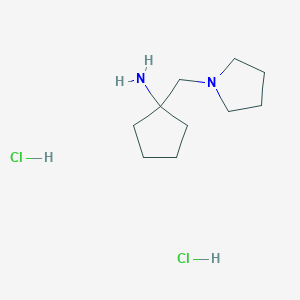

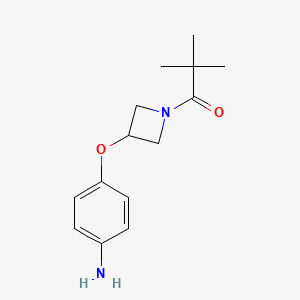

![2-(Azetidin-3-ylmethoxy)benzo[d]thiazole hydrochloride](/img/structure/B1473210.png)